molecular formula C16H20ClN2O2P B14546431 2-Chloroethyl N,N'-bis(2-methylphenyl)phosphorodiamidate CAS No. 62026-11-3

2-Chloroethyl N,N'-bis(2-methylphenyl)phosphorodiamidate

Cat. No.: B14546431
CAS No.: 62026-11-3
M. Wt: 338.77 g/mol
InChI Key: SBUPBDNHXSGVCT-UHFFFAOYSA-N
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Description

2-Chloroethyl N,N’-bis(2-methylphenyl)phosphorodiamidate is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloroethyl group and two methylphenyl groups attached to a phosphorodiamidate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl N,N’-bis(2-methylphenyl)phosphorodiamidate typically involves the reaction of 2-chloroethylamine with N,N’-bis(2-methylphenyl)phosphorodiamidate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Chloroethyl N,N’-bis(2-methylphenyl)phosphorodiamidate involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl N,N’-bis(2-methylphenyl)phosphorodiamidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic reagents such as sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Chloroethyl N,N’-bis(2-methylphenyl)phosphorodiamidate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloroethyl N,N’-bis(2-methylphenyl)phosphorodiamidate involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-chloroethyl)methylamine: Known for its use in medicinal chemistry and as an intermediate in drug synthesis.

    N-(2-chloroethyl)-N-(2-hydrazinoethyl)methylamine: Utilized in the synthesis of heterocyclic compounds and pharmaceuticals.

Uniqueness

2-Chloroethyl N,N’-bis(2-methylphenyl)phosphorodiamidate stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in research and industry.

Properties

CAS No.

62026-11-3

Molecular Formula

C16H20ClN2O2P

Molecular Weight

338.77 g/mol

IUPAC Name

N-[2-chloroethoxy-(2-methylanilino)phosphoryl]-2-methylaniline

InChI

InChI=1S/C16H20ClN2O2P/c1-13-7-3-5-9-15(13)18-22(20,21-12-11-17)19-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3,(H2,18,19,20)

InChI Key

SBUPBDNHXSGVCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NP(=O)(NC2=CC=CC=C2C)OCCCl

Origin of Product

United States

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